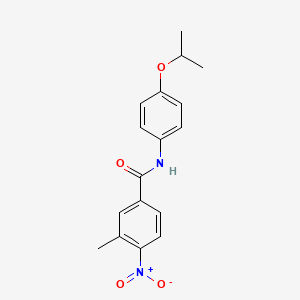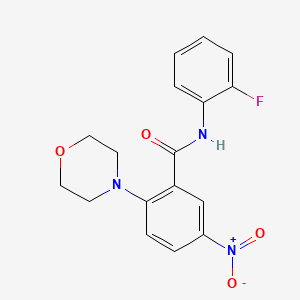
2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride
Descripción general
Descripción
2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride typically involves the condensation of 2-phenylquinoxaline with piperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
-
Step 1: Synthesis of 2-phenylquinoxaline
Reagents: o-phenylenediamine, benzil
Conditions: Reflux in ethanol or methanol
Reaction: [ \text{o-phenylenediamine} + \text{benzil} \rightarrow \text{2-phenylquinoxaline} ]
-
Step 2: Condensation with Piperazine
Reagents: 2-phenylquinoxaline, piperazine
Reaction: [ \text{2-phenylquinoxaline} + \text{piperazine} \rightarrow \text{2-phenyl-3-(1-piperazinyl)quinoxaline} ]
-
Step 3: Formation of Hydrochloride Salt
Reagents: 2-phenyl-3-(1-piperazinyl)quinoxaline, hydrochloric acid
Conditions: Treatment with hydrochloric acid
Reaction: [ \text{2-phenyl-3-(1-piperazinyl)quinoxaline} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, room temperature or elevated temperature
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvent, room temperature or reflux
-
Substitution
Reagents: Nucleophiles such as amines or thiols
Conditions: Organic solvent, room temperature or reflux
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives
Reduction: Formation of reduced quinoxaline derivatives
Substitution: Formation of substituted piperazine derivatives
Aplicaciones Científicas De Investigación
2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, leading to hyperpolarization of nerve endings and resulting in various biological effects. Additionally, it may inhibit certain enzymes and signaling pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-phenylquinoxaline
- 3-(1-piperazinyl)quinoxaline
- 2,3-diphenylquinoxaline
- 2-phenyl-3-(4-methylpiperazinyl)quinoxaline
Uniqueness
2-Phenyl-3-piperazin-1-ylquinoxaline;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline core with a piperazine ring enhances its potential for therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-phenyl-3-piperazin-1-ylquinoxaline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.ClH/c1-2-6-14(7-3-1)17-18(22-12-10-19-11-13-22)21-16-9-5-4-8-15(16)20-17;/h1-9,19H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPAEKSFUFZGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4396740.png)

![3-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4396744.png)



![2-[(4-allyl-2-methoxyphenoxy)methyl]-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B4396754.png)


![methyl 2-methyl-3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B4396781.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-phenoxyacetamide](/img/structure/B4396782.png)


![N-(3-{[2-(2-methylphenoxy)acetyl]amino}propyl)-2-pyridinecarboxamide](/img/structure/B4396797.png)
